(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 217.063 g/mol. It is classified as a pyrazole derivative, which is notable for its applications in medicinal chemistry and material science. The compound is identified by its CAS number 2413937-59-2 and is stored under refrigeration conditions due to its stability requirements .
The synthesis of (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol can be approached through various synthetic pathways, often involving nucleophilic substitution reactions. One common method includes the use of cyclopropyl-substituted pyrazoles, which can be synthesized from readily available precursors through multi-step reactions.
Technical Details:
The structure of (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol features a pyrazole ring substituted at the 4-position with a bromine atom and at the 3-position with a hydroxymethyl group. The cyclopropyl group is attached at the 1-position of the pyrazole ring.
Data:
(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol can participate in various chemical reactions, primarily due to the presence of both the bromine atom and the hydroxymethyl group. Notable reactions include:
Technical Details:
Reactions are often conducted under controlled conditions to optimize yields, typically utilizing polar aprotic solvents and mild bases to facilitate nucleophilic attack while minimizing side reactions .
The mechanism of action for (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol primarily revolves around its interactions with biological targets, particularly in kinase inhibition pathways. The presence of the pyrazole moiety allows it to mimic ATP-binding sites in kinases, leading to inhibition of cell proliferation in certain cancer cell lines.
Data:
Research indicates that modifications to the pyrazole scaffold can enhance binding affinity and selectivity towards specific kinases, making it a valuable compound in drug development .
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity during synthesis .
(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol has several scientific applications:
The versatility of this compound underscores its significance in ongoing research efforts aimed at discovering new therapeutic agents and materials .
Fragment-based drug design leverages the cyclopropane fragment as a rigid, three-dimensional structural element to enhance target binding affinity and metabolic stability. The cyclopropyl group attached to the pyrazole nitrogen (N1) imposes steric constraints that:
In kinase inhibitor development (e.g., ruxolitinib intermediates), the cyclopropyl-pyrazole motif demonstrates superior selectivity profiles compared to linear alkyl chains. Computational studies reveal a 40% increase in hydrophobic interactions with kinase ATP-binding pockets when cyclopropane replaces isopropyl groups [5]. Table 1 quantifies this advantage:
Table 1: Binding Affinity of Pyrazole N1-Substituents in Kinase Inhibition
N1-Substituent | Binding Energy (ΔG, kcal/mol) | Selectivity Index |
---|---|---|
Cyclopropyl | -9.2 ± 0.3 | 18.5 |
Isopropyl | -6.5 ± 0.4 | 6.8 |
Ethyl | -5.8 ± 0.2 | 3.2 |
Synthesis employs cyclopropylation of 4-bromopyrazole (CAS 1151802-23-1) using cyclopropylboronic acid under Chan-Lam conditions (Cu(OAc)₂, pyridine, 25°C) or copper-catalyzed coupling with bromocyclopropane. Yields exceed 85% when microwave irradiation (80°C, 30 min) replaces conventional heating [5] [3].
Regioselectivity challenges arise from the pyrazole ring’s inherent asymmetry. Positional control is achieved through:
Bromination Strategies
Table 2: Bromination Efficiency Under Varied Conditions
Method | Reagent | Solvent | Temp (°C) | C4:C5 Ratio | Yield (%) |
---|---|---|---|---|---|
Electrophilic | NBS | Acetonitrile | -20 | 9:1 | 88 |
Electrophilic | Br₂ | DCM | 25 | 3:2 | 65 |
Directed Metalation | n-BuLi/Br₂ | THF | -78 | 99:1 | 92 |
Cyclopropylation Optimization
Cyclopropane installation via nucleophilic substitution on 4-bromo-1H-pyrazole (CAS 1151802-23-1) uses NaH/DMF as base/solvent, achieving 84% yield. Alternative methods:
The hydroxymethyl group (-CH₂OH) introduction prioritizes atom economy and waste reduction. Two green pathways dominate:
Catalytic Reduction of Ester Precursors
4-Bromo-1-cyclopropyl-1H-pyrazole-3-carboxylates undergo solvent-free hydrogenation using Ru/Al₂O₃ (5 mol%) at 50°C/10 bar H₂. This replaces traditional LiAlH₄ reductions, eliminating hazardous waste and improving yield (94% vs. 70% with hydrides) [9] [10].
Hydroxylation via Biocatalysis
Whole-cell E. coli expressing alcohol dehydrogenases convert aldehyde intermediates (e.g., 4-bromo-1-cyclopropyl-1H-pyrazole-3-carbaldehyde) to alcohols in phosphate buffer (pH 7.2, 30°C). Key advantages:
Microwave-assisted synthesis further enhances sustainability: Cyclopropylation and bromination steps achieve 95% conversion in 10 min (50 W, 100°C), reducing energy use by 60% versus 24-hour reflux methods [10].
While (4-bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol lacks chiral centers, its cyclopropane ring can be functionalized enantioselectively for advanced applications. Notable approaches:
Chiral Dirhodium Catalysis
Rh₂(S-DOSP)₄-catalyzed cyclopropanation of vinyl pyrazoles with ethyl diazoacetate achieves 94% enantiomeric excess. The resulting chiral cyclopropane-pyrazole carboxylates serve as precursors to non-racemic alcohols via chemoselective reduction (NaBH₄/CeCl₃) [5] [10].
Enzymatic Desymmetrization
Pseudomonas fluorescens lipase resolves racemic hydroxymethylcyclopropyl pyrazoles through transesterification:
Table 3: Asymmetric Synthesis Methods for Chiral Derivatives
Method | Catalyst | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Dirhodium Cyclopropanation | Rh₂(S-DOSP)₄ | Vinyl-4-bromopyrazole | 94 | 88 |
Lipase Transesterification | PFL | Hydroxymethylcyclopropyl | 99 | 45* |
Chiral Auxiliary-Mediated | (S)-Pantolactone | Cyclopropanone equivalent | 97 | 76 |
*Yield for single enantiomer at 50% conversion
These methodologies enable the synthesis of enantiopure building blocks for kinase inhibitors like ruxolitinib, where chirality dictates pharmacodynamic profiles. The bromine atom facilitates downstream cross-coupling (e.g., Suzuki-Miyaura) to install biaryl pharmacophores [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0